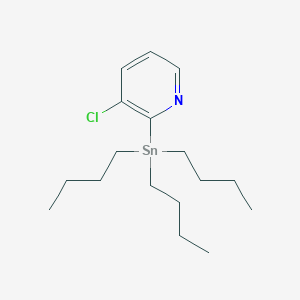

![molecular formula C7H18N2O B1417862 3-{[3-(Methylamino)propyl]amino}-1-propanol CAS No. 1040692-70-3](/img/structure/B1417862.png)

3-{[3-(Methylamino)propyl]amino}-1-propanol

Übersicht

Beschreibung

3-{[3-(Methylamino)propyl]amino}-1-propanol is a biochemical used for proteomics research . It is an alkanolamine that is used to redisperse compacted solids (such as antiperspirant materials) in order to analyze its components .

Molecular Structure Analysis

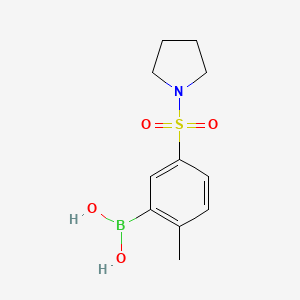

The molecular formula of 3-{[3-(Methylamino)propyl]amino}-1-propanol is C7H18N2O, with a molecular weight of 146.23 .Physical And Chemical Properties Analysis

3-{[3-(Methylamino)propyl]amino}-1-propanol is a colorless oil liquid . The physical and chemical properties of a similar compound, 3-Amino-1-propanol, are as follows: vapor density 2.59 (vs air), vapor pressure 2.1 mmHg (20 °C), form liquid, autoignition temp. 770°F, refractive index n20/D 1.4598 (lit.), boiling point 184-187°C (lit.), melting point 10-12°C (lit.), density 0.982 g/mL at 20°C (lit.) .Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Structural Studies

3-{[3-(Methylamino)propyl]amino}-1-propanol exhibits hydrogen bonding properties, especially in the context of amino alcohol salts with quinaldinate. A study highlighted its capacity to form hydrogen bonds and distinct connectivity motifs due to the presence of NH3+ and carboxylate moieties. This compound's structural diversity was evident in the varying hydrogen bonding and π∙∙∙π stacking interactions observed in different salts formed with quinaldinate, showing its potential in structural chemistry research (Podjed & Modec, 2022).

Catalytic Applications

3-{[3-(Methylamino)propyl]amino}-1-propanol derivatives, such as 3-aminopropyl-trimethoxysilane (APMS), have been investigated for their utility as catalysts in eco-friendly processes. Grafted onto MCM-41 matrices, these compounds showed notable basic activity in reactions like 2-propanol dehydrogenation and Knoevenagel condensations. The studies underscored the material's potential as a catalyst, with its performance influenced by the nature of the support used (Blasco-Jiménez et al., 2010).

Thermodynamic Properties

The thermodynamic properties of amino alcohols like 3-{[3-(Methylamino)propyl]amino}-1-propanol have been a subject of research. Studies have reported the molar excess enthalpies for various alkanolamine systems at different temperatures, providing crucial data for understanding the interaction of such compounds with water and their behavior in different conditions (Mundhwa & Henni, 2007).

Polymorphism and Low-Temperature Behavior

The compound has been analyzed for its polymorphic forms and behavior at low temperatures. Differential scanning calorimetry, along with X-ray diffraction and Raman spectroscopy, revealed that 3-amino-1-propanol can crystallize in two monotropic polymorphs, indicating its complex behavior and potential for various applications in materials science (Cacela et al., 2003).

Eigenschaften

IUPAC Name |

3-[3-(methylamino)propylamino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O/c1-8-4-2-5-9-6-3-7-10/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACUIIDPQRMQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[3-(Methylamino)propyl]amino}-1-propanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

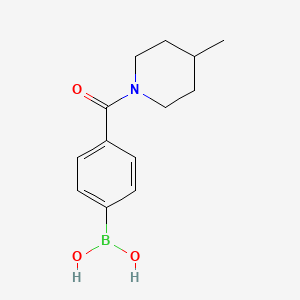

![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)

![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)

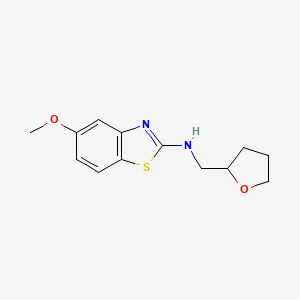

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/structure/B1417787.png)

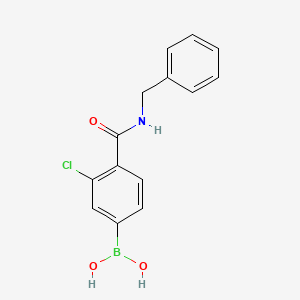

![ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1417791.png)

![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1417792.png)

![7-Chloropyrido[3,4-b]pyrazine](/img/structure/B1417796.png)